Product packaging for 2'(3')-O-Bromoacetyluridine(Cat. No.:CAS No. 27477-69-6)

2'(3')-O-Bromoacetyluridine

Cat. No.: B1226631
CAS No.: 27477-69-6
M. Wt: 365.13 g/mol
InChI Key: JOPWEGRFZNWWMQ-UUOKUNOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'(3')-O-Bromoacetyluridine (CAS 27477-69-6) is a specialized biochemical tool recognized for its role as an active-site-directed inhibitor of bovine pancreatic ribonuclease A (RNase A). This compound reacts rapidly and selectively with RNase A at pH 5.5, leading to the alkylation of the histidine-12 residue at the enzyme's active site. This reaction results in the formation of N-3-carboxymethylhistidine-12 ribonuclease A and causes the inactivation of the enzyme. The kinetics of this interaction demonstrate a mechanism involving saturation of the enzyme by the nucleoside derivative, with the reaction occurring approximately 3100 times faster than with L-histidine alone and about 1000 times more rapidly than with iodoacetamide. The specificity and efficiency of this compound make it a valuable reagent for studying enzyme mechanism and for the affinity labeling of nucleotide-binding sites in proteins. The molecular formula of the compound is C 11 H 13 BrN 2 O 7 , and its molecular weight is 365.14 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2O7 B1226631 2'(3')-O-Bromoacetyluridine CAS No. 27477-69-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27477-69-6

Molecular Formula

C11H13BrN2O7

Molecular Weight

365.13 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoacetate

InChI

InChI=1S/C11H13BrN2O7/c12-3-7(16)20-4-5-8(17)9(18)10(21-5)14-2-1-6(15)13-11(14)19/h1-2,5,8-10,17-18H,3-4H2,(H,13,15,19)/t5-,8-,9-,10-/m1/s1

InChI Key

JOPWEGRFZNWWMQ-UUOKUNOPSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)CBr)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)CBr)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)CBr)O)O

Other CAS No.

27477-69-6

Synonyms

2'(3')-O-bromoacetyluridine
BrAcUrd

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of 2 3 O Bromoacetyluridine

Synthetic Pathways for Selective O-Acylation of Uridine (B1682114) Ribose

The synthesis of 2'(3')-O-bromoacetyluridine involves the selective acylation of one of the secondary hydroxyl groups of the ribose moiety of uridine. This presents a significant chemical challenge due to the presence of three hydroxyl groups (2', 3', and 5') with similar reactivity.

Regioselective Functionalization at 2' and 3' Hydroxyl Groups

The direct and selective acylation of the 2' or 3'-hydroxyl group of uridine is complicated by the comparable reactivity of these two adjacent secondary hydroxyls and the higher reactivity of the primary 5'-hydroxyl group. To achieve regioselectivity at the 2' and 3' positions, specific synthetic strategies are employed. One common approach involves the use of a temporary protecting group at the 5'-hydroxyl position, followed by acylation which often yields a mixture of 2'- and 3'-O-acylated products.

The relative reactivity of the hydroxyl groups in the ribose of uridine generally follows the order 5'-OH > 2'-OH > 3'-OH. However, this order can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the acylating agent. Methods such as the dibutyltin (B87310) oxide method have been developed to enhance regioselectivity, primarily favoring acylation at the 3'-position. nih.govmdpi.com This method involves the formation of a stannylene acetal (B89532) between the 2' and 3'-hydroxyl groups, which then activates the 3'-hydroxyl for acylation.

Spectroscopic and Chromatographic Methods for Compound Verification

Confirmation of the successful synthesis of this compound and the position of the bromoacetyl group is achieved through a combination of spectroscopic and chromatographic techniques. The focus is on verifying the presence of the reactive bromoacetyl moiety.

The alkylation of bovine pancreatic ribonuclease A by this compound has been studied in detail, and these studies rely on the confirmed structure of the affinity label. nih.govrsc.org The reaction is highly specific, with the compound alkylating histidine-12 at the active site of the enzyme. nih.govrsc.org This high degree of specificity underscores the importance of the structural integrity of the reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is crucial for confirming the structure. The introduction of the bromoacetyl group causes a downfield shift of the proton attached to the acylated carbon (H-2' or H-3'). The protons of the bromoacetyl methylene (B1212753) group typically appear as a singlet in the region of 3.8-4.2 ppm. The anomeric proton (H-1') signal and the uracil (B121893) protons (H-5 and H-6) are also key indicators. chemrevise.orgpitt.edu

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the bromoacetyl group will appear around 165-170 ppm, and the methylene carbon attached to the bromine will be in the range of 25-30 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in approximately a 1:1 ratio), which is a clear indicator of successful bromoacetylation.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for preliminary purity assessment. The product, this compound, will have a different Rf value compared to the starting material, uridine.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification of the final product and for assessing its purity. A reversed-phase C18 column is often employed, and the elution is monitored by UV absorbance at a wavelength where the uracil base absorbs (around 260 nm).

Technique Key Observables for this compound
¹H NMR Downfield shift of H-2' or H-3'; Singlet for -COCH₂Br protons.
¹³C NMR Signal for the ester carbonyl carbon; Signal for the -CH₂Br carbon.
Mass Spectrometry Correct molecular ion peak with characteristic bromine isotopic pattern.
HPLC/TLC Single major peak/spot with a distinct retention time/Rf value.

Considerations for Purity and Stability in Research Applications

The utility of this compound as an affinity label is critically dependent on its purity and stability. Impurities can lead to non-specific labeling and ambiguous experimental results.

Purity: The final product should be of high purity, typically >95% as determined by HPLC or NMR. Impurities can include unreacted uridine, the starting material for protection, and di-acylated or isomerized products. Purification is almost always achieved by silica (B1680970) gel column chromatography.

Stability: The bromoacetyl group is an electrophilic moiety, making the compound susceptible to hydrolysis and reaction with nucleophiles.

Hydrolytic Stability: In aqueous solutions, the ester linkage can be hydrolyzed, releasing bromoacetic acid and uridine. The rate of hydrolysis is pH-dependent, being faster under basic conditions. Therefore, stock solutions are often prepared in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and stored at low temperatures (-20°C or below).

Reactivity: As an alkylating agent, this compound can react with various nucleophiles. When used in biochemical experiments, it is important to consider its reactivity with buffer components (e.g., Tris, which contains a primary amine) and other additives like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which contain highly reactive thiol groups. Buffers such as HEPES or MOPS are often preferred.

The rate of reaction of this compound with its target enzyme is significantly faster than its reaction with free amino acids like histidine in solution, highlighting the affinity component of its labeling action. However, to ensure specific labeling, the concentration of the reagent and the reaction time should be carefully optimized.

Mechanistic Basis of 2 3 O Bromoacetyluridine As an Affinity Label

Fundamental Principles of Irreversible Enzyme Inhibition and Affinity Labeling

Irreversible inhibitors are compounds that tightly bind to an enzyme, often through covalent bonds, leading to a loss of enzyme activity. aklectures.com Unlike reversible inhibitors, their effect cannot be readily overcome by increasing the substrate concentration. libretexts.org Affinity labels represent a specific class of irreversible inhibitors designed to mimic the substrate of a target enzyme. aklectures.com This structural similarity allows them to specifically bind to the enzyme's active site before forming a covalent bond with a nearby amino acid residue, thus permanently inactivating the enzyme. wikipedia.org

The process of affinity labeling involves at least two distinct steps: the initial, reversible binding of the label to the enzyme's active site, driven by the structural similarity to the natural substrate, followed by the formation of a stable, covalent bond between the label and an amino acid residue within the active site. taylorandfrancis.com This two-step mechanism is a hallmark of affinity labeling. wikipedia.org The initial noncovalent binding serves to increase the effective concentration of the reactive group at the active site, enhancing the rate and specificity of the subsequent covalent modification. wikipedia.org

For instance, 2'(3')-O-Bromoacetyluridine acts as an affinity label for bovine pancreatic ribonuclease A. Its uridine (B1682114) portion allows it to specifically and reversibly bind to the enzyme's active site. nih.gov This is followed by the irreversible covalent modification of a specific histidine residue at the active site by the bromoacetyl group. nih.gov

The specificity of an affinity label is primarily determined by its resemblance to the enzyme's natural substrate. aklectures.com This "substrate analogue" property ensures that the inhibitor preferentially binds to the active site of the target enzyme, minimizing off-target reactions with other proteins. wikipedia.org The affinity label essentially "hijacks" the enzyme's natural binding affinity for its substrate to deliver a reactive chemical group to a specific location.

In the case of this compound, the uridine moiety is the substrate analogue that directs the molecule to the active site of ribonucleases. nih.gov This targeted delivery ensures that the reactive bromoacetyl group is positioned to react specifically with amino acid residues crucial for catalysis. The competitive inhibition of the alkylation reaction by uridine further confirms that this compound binds to the same site as the natural substrate. nih.gov

Two-Step Mechanism: Reversible Binding Followed by Covalent Modification

Chemical Reactivity of the Bromoacetyl Moiety

The bromoacetyl group is an integral part of this compound's function as an affinity label. It serves as the "warhead" that covalently modifies the target enzyme.

The bromoacetyl group is an α-halo ketone, which is susceptible to nucleophilic attack. In biological systems, this reactivity allows it to undergo nucleophilic displacement reactions with various functional groups present on amino acid side chains. The carbon atom attached to the bromine is electrophilic, meaning it is electron-deficient and readily attacked by electron-rich nucleophiles. The bromine atom then acts as a leaving group, resulting in the formation of a stable covalent bond between the acetyl group and the nucleophilic amino acid residue.

This type of reaction is fundamental to the mechanism of many affinity labels. The reactivity of the electrophilic group is often intentionally kept low to minimize non-specific reactions outside the target active site. wikipedia.org

The bromoacetyl group can react with several nucleophilic amino acid side chains commonly found in enzyme active sites. These include the imidazole (B134444) ring of histidine, the ε-amino group of lysine, and the thiol group of cysteine. The specific residue that is modified depends on its accessibility and nucleophilicity within the enzyme's three-dimensional structure once the affinity label is bound.

In the well-studied example of bovine pancreatic ribonuclease A, this compound specifically alkylates the N-3 position of the histidine-12 residue at the active site. nih.gov This high degree of specificity is a direct result of the precise positioning of the bromoacetyl group following the initial binding of the uridine portion of the molecule. nih.gov

Nucleophilic Displacement Reactions in Biological Systems

Kinetic Characterization of Irreversible Inactivation

The inactivation of an enzyme by an affinity label like this compound can be characterized by specific kinetic parameters. Kinetic studies of the reaction between this compound and bovine pancreatic ribonuclease A indicate a mechanism involving the saturation of the enzyme by the inhibitor. nih.gov This is consistent with the two-step model of affinity labeling.

The kinetic analysis reveals an inhibitor constant (Kb) of 0.087 M and a first-order rate constant for the inactivation step (k3) of 35.1 x 10-4 sec-1. nih.gov The rate of reaction of this compound with the enzyme is approximately 3100 times greater than its reaction with free L-histidine, highlighting the rate enhancement provided by the initial binding step. nih.gov Furthermore, this compound inactivates ribonuclease A 4.5 times faster than bromoacetic acid, demonstrating the importance of the uridine targeting moiety. nih.gov The inactivation process is also shown to be 1000 times more rapid than with iodoacetamide, another common alkylating agent. nih.gov

The following table summarizes the key kinetic parameters for the inactivation of bovine pancreatic ribonuclease A by this compound:

Kinetic ParameterValueSignificance
Kb (Inhibitor Constant) 0.087 MRepresents the affinity of the reversible binding of the inhibitor to the enzyme.
k3 (Inactivation Rate Constant) 35.1 x 10-4 sec-1The first-order rate constant for the covalent modification step.
Relative Reaction Rate (vs. L-histidine) ~3100x fasterDemonstrates the significant rate acceleration due to the initial binding at the active site. nih.gov
Relative Inactivation Rate (vs. Bromoacetic acid) 4.5x fasterHighlights the contribution of the uridine moiety to the overall inactivation efficiency. nih.gov
Relative Inactivation Rate (vs. Iodoacetamide) 1000x fasterShows the superior reactivity of this compound compared to a standard alkylating agent. nih.gov

Determination of Dissociation Constants (Kb, Ki) for Initial Binding

The initial, reversible binding of this compound to an enzyme is a critical first step in the affinity labeling process. This interaction is quantified by dissociation constants, such as Kb (binding constant) and Ki (inhibition constant), which are measures of the affinity between the inhibitor and the enzyme. A lower value for these constants indicates a tighter binding interaction.

In studies involving bovine pancreatic ribonuclease A, the inhibitor constant (Kb) for this compound was determined to be 0.087 M. nih.gov This value reflects the equilibrium between the free enzyme and inhibitor and the enzyme-inhibitor complex. Furthermore, the alkylation reaction of ribonuclease A by this compound can be competitively inhibited by uridine, with a determined inhibition constant (Ki) of 0.013 M. nih.gov This competitive inhibition demonstrates that this compound indeed binds at the same active site as the natural substrate, uridine.

Research on a modified form of ribonuclease A, 41-(4-arsono-2-nitrophenyl) ribonuclease A, also exhibited saturation kinetics with this compound. nih.gov For this enzyme derivative, the dissociation constant for the protein-inhibitor complex was found to be 0.096 ± 0.023 M. nih.gov

Table 1: Dissociation Constants for this compound with Ribonuclease A and its Derivative
EnzymeConstantValue (M)
Bovine Pancreatic Ribonuclease AKb0.087 nih.gov
Bovine Pancreatic Ribonuclease AKi (with uridine as competitor)0.013 nih.gov
41-(4-arsono-2-nitrophenyl) ribonuclease ADissociation Constant0.096 ± 0.023 nih.gov

Measurement of First-Order Unimolecular Decomposition Constants (k3) for Covalent Bond Formation

Following the initial reversible binding, the second and irreversible step of affinity labeling is the formation of a covalent bond between the inhibitor and the enzyme. The rate of this step is described by the first-order unimolecular decomposition constant, often denoted as k3 or a similar rate constant, which represents the breakdown of the enzyme-inhibitor complex into the covalently modified, inactive enzyme.

For the reaction of this compound with bovine pancreatic ribonuclease A, the first-order rate constant (k3) for the decomposition of the enzyme-inhibitor complex is 35.1 x 10-4 sec-1. nih.gov This value quantifies the speed at which the covalent modification occurs once the inhibitor is bound to the active site.

In the case of the modified enzyme, 41-(4-arsono-2-nitrophenyl) ribonuclease A, the first-order unimolecular decomposition constant for the breakdown of the complex with this compound was determined to be 8.9 ± 2.9 x 10-4 s-1. nih.gov The rate of reaction for this modified enzyme is approximately one-fourth of that observed with the unmodified enzyme. nih.gov

Table 2: First-Order Unimolecular Decomposition Constants for the Reaction of this compound
EnzymeConstantValue (s-1)
Bovine Pancreatic Ribonuclease Ak335.1 x 10-4 nih.gov
41-(4-arsono-2-nitrophenyl) ribonuclease ADecomposition Constant8.9 ± 2.9 x 10-4 nih.gov

Analysis of Saturation Kinetics in Enzyme-Inhibitor Complex Formation

The interaction between this compound and its target enzymes typically follows saturation kinetics. nih.govnih.gov This means that as the concentration of the inhibitor increases, the rate of inactivation of the enzyme also increases, but only up to a certain point. Once all the active sites of the enzyme molecules are occupied by the inhibitor, the rate of inactivation reaches a maximum and does not increase further with increasing inhibitor concentration. This phenomenon is a hallmark of a specific binding interaction at a finite number of sites.

Kinetic studies with bovine pancreatic ribonuclease A have demonstrated a mechanism involving the saturation of the enzyme by this compound. nih.gov Similarly, the reaction with 41-(4-arsono-2-nitrophenyl) ribonuclease A also shows saturation kinetics. nih.gov The observation of saturation kinetics provides strong evidence for the formation of a specific enzyme-inhibitor complex prior to the irreversible inactivation step. This is a key characteristic that distinguishes affinity labeling from non-specific chemical modification. The reaction of this compound with ribonuclease A is significantly faster, approximately 3100 times greater, than its reaction with L-histidine alone, highlighting the rate acceleration provided by the initial binding to the active site. nih.gov

Applications in Enzymology and Active Site Probing

Investigations with Bovine Pancreatic Ribonuclease A (RNase A) as a Model System.nih.govresearchgate.net

Bovine pancreatic ribonuclease A (RNase A) has been a primary model system for studying the effects of 2'(3')-O-bromoacetyluridine. nih.govresearchgate.net This enzyme, responsible for cleaving single-stranded RNA, has a well-characterized active site, making it ideal for probing with affinity labels. neb.comgrisp.pt

Studies have shown that this compound selectively alkylates specific residues within the active site of RNase A. nih.govresearchgate.net The reaction of this compound with RNase A at pH 5.5 leads to the rapid and stereospecific inactivation of the enzyme. researchgate.net This inactivation is a result of the formation of 3-carboxymethylhistidine-12 RNase A and 1-carboxymethylhistidine-119 RNase A, with a product ratio of 7:1. researchgate.net This indicates a preferential reaction with Histidine-12. nih.govresearchgate.net Under conditions with a high molar ratio of the reagent to the enzyme, the primary product is N-3-carboxymethylhistidine-12 ribonuclease A. researchgate.net

At a higher pH of 8.5, the dominant site of alkylation shifts to the ε-amino group of Lysine-41. acs.org The specific carboxymethylation of Lysine-41 has been found to significantly decrease the strength of the interaction between RNase A and the RNase inhibitor. nih.gov

Table 1: Residues in RNase A Modified by this compound

Residue Position Condition Primary Product
Histidine 12 pH 5.5 3-carboxymethylhistidine-12 RNase A
Histidine 119 pH 5.5 1-carboxymethylhistidine-119 RNase A
Lysine 41 pH 8.5 ε-carboxymethyllysine-41 RNase A

The inactivation of RNase A by this compound exhibits a direct correlation with the stoichiometry of the modification. The reaction follows binding kinetics, and the rapid, stereospecific inactivation of the enzyme corresponds with the covalent modification of the active site histidine residues. researchgate.net This stoichiometric relationship confirms that the modification of these specific residues is directly responsible for the loss of enzymatic activity.

The reactivity of this compound with RNase A is significantly different from that of simpler alkylating agents like bromoacetic acid and iodoacetamide. nih.govacs.org this compound reacts with RNase A at a rate approximately 4.5 times faster than bromoacetic acid. taylorfrancis.com Furthermore, the specificity of the reaction differs. While bromoacetic acid preferentially alkylates Histidine-119, this compound is selective for Histidine-12. nih.gov Iodoacetamide, on the other hand, reacts at a much slower rate and modifies the N-3 position of the imidazole (B134444) ring of Histidine-12. acs.org The higher reactivity and specificity of this compound are attributed to the binding of the uridine (B1682114) portion of the molecule to the enzyme's active site, which orients the bromoacetyl group for a more efficient reaction with the target residue. acs.orgtaylorfrancis.com

Table 2: Comparative Reactivity of Alkylating Agents with RNase A

Alkylating Agent Primary Target Residue Relative Rate of Inactivation
This compound Histidine-12 High
Bromoacetic Acid Histidine-119 Moderate
Iodoacetamide Histidine-12 (N-3) Low

Stoichiometry of Modification and Inactivation Correlation

Elucidation of Enzyme Catalytic Mechanisms

The use of this compound extends beyond simply identifying active site residues. It provides crucial information for understanding the catalytic mechanisms of enzymes.

By selectively modifying specific amino acids, researchers can infer their roles in the catalytic process. The observation that modification of Histidine-12 and Histidine-119 by this compound inactivates RNase A provides strong evidence for their direct involvement in catalysis. researchgate.net These histidine residues are believed to act as general acid-base catalysts during the cleavage of RNA. wisc.edu Similarly, the modification of Lysine-41 and the resulting effect on inhibitor binding highlight its importance in the interaction between the enzyme and its inhibitor. nih.gov

The specificity of this compound for certain residues provides insights into how the enzyme recognizes and binds its substrate. The fact that the uridine moiety of the reagent directs the alkylation towards Histidine-12 suggests that this region of the active site is involved in binding the pyrimidine (B1678525) base of the RNA substrate. nih.govresearchgate.net This affinity labeling approach helps to map the substrate-binding pocket and understand the specific interactions that govern substrate recognition. libretexts.org

Probing the Role of Specific Active Site Residues

Use as a Chemical Probe for Nucleic Acid-Processing Enzymes

This compound is a valuable tool in enzymology, particularly for the study of enzymes that interact with nucleic acids. Its utility stems from its nature as an affinity label. Affinity labels are reagents designed to specifically modify an amino acid residue at an enzyme's active site through the formation of a covalent bond. taylorandfrancis.com This process involves two key steps: the specific, non-covalent binding of the label to the enzyme, driven by its structural similarity to the natural substrate, followed by the covalent modification of a nearby reactive amino acid residue. taylorandfrancis.com The uridine portion of this compound directs the molecule to the nucleotide-binding site of an enzyme, while the bromoacetyl group serves as the reactive electrophile that forms a stable covalent bond with nucleophilic amino acid side chains.

Identification of Nucleotide Binding Sites

A primary application of this compound is the identification of amino acid residues within the nucleotide-binding sites of enzymes. By covalently tagging these residues, the reagent provides direct evidence of their proximity to the bound nucleotide.

A classic example of this application is the study of bovine pancreatic ribonuclease A (RNase A). Research has shown that this compound reacts rapidly and with high selectivity with RNase A. nih.gov The inactivation of the enzyme is directly proportional to the formation of a covalent bond with a specific amino acid residue at the active site. nih.gov Detailed kinetic studies have elucidated the mechanism of this interaction, revealing that it involves the saturation of the enzyme by the nucleoside derivative prior to the alkylation event. nih.gov

The reaction with RNase A demonstrates remarkable specificity. Under controlled conditions, the primary product of the reaction is N-3-carboxymethylhistidine-12 ribonuclease A, indicating that the bromoacetyl group of the reagent specifically alkylates the histidine-12 residue within the active site of the enzyme. nih.gov This high degree of specificity is a hallmark of an effective affinity label. The rate of this specific alkylation is significantly enhanced by the initial binding of the uridine moiety to the enzyme's active site. In fact, the reaction of this compound with RNase A is approximately 3,100 times faster than its reaction with free L-histidine. nih.gov Furthermore, the inactivation of RNase A by this reagent is 4.5 times faster than with bromoacetic acid, highlighting the importance of the uridine targeting group. nih.gov

The table below summarizes the kinetic parameters for the interaction of this compound with bovine pancreatic ribonuclease A.

ParameterValueSignificance
Kb (Inhibitor Constant) 0.087 MRepresents the dissociation constant for the initial non-covalent binding of the reagent to the enzyme. nih.gov
k3 (First-order rate constant for alkylation) 35.1 x 10-4 sec-1Describes the rate of the covalent modification step following initial binding. nih.gov
Ki (Uridine Inhibition Constant) 0.013 MThe dissociation constant for the competitive inhibitor uridine, demonstrating that this compound binds to the same site as the natural nucleoside. nih.gov

Mapping Protein-Nucleic Acid Interaction Interfaces

The insights gained from using this compound contribute to the broader goal of mapping the interfaces between proteins and nucleic acids. Understanding these interactions is fundamental to deciphering the mechanisms of numerous cellular processes, including DNA replication, transcription, and translation. nih.gov While a variety of techniques are employed to study these interfaces, chemical probes like this compound provide valuable, high-resolution data on the specific amino acid residues involved in binding.

The specific and covalent nature of the bond formed by this compound allows for the unambiguous identification of the modified amino acid. For instance, in the case of RNase A, the alkylation of histidine-119 at the pros-N position has been observed, providing precise information about the orientation of the bound nucleoside within the active site. alljournals.cn This level of detail is crucial for building accurate models of protein-nucleic acid complexes.

The information obtained from affinity labeling studies with reagents such as this compound can be integrated with data from other structural and computational methods to generate comprehensive maps of protein-nucleic acid interaction surfaces. These maps are essential for understanding the specificity of recognition and the catalytic mechanisms of nucleic acid-processing enzymes.

Structural Biology Contributions from 2 3 O Bromoacetyluridine Studies

X-ray Crystallographic Analysis of Covalently Modified Enzymes

X-ray crystallography provides a static, high-resolution snapshot of molecular structures. nih.gov For enzymes covalently modified by 2'(3')-O-Bromoacetyluridine or its close analogs, this technique has been invaluable for directly visualizing how the inhibitor binds and how the enzyme structure adapts in response. nih.govnih.gov The classic model system for these studies is bovine pancreatic ribonuclease A (RNase A), a small, stable enzyme that was a subject of foundational work in protein science. proteopedia.org

Crystallographic studies on RNase A, after modification by bromoacetyl-derivatized nucleosides, have successfully mapped the precise location and orientation of the adduct. The bromoacetyl group of the reagent is highly reactive and alkylates nucleophilic residues in the enzyme's active site, primarily the catalytic histidine residues, His12 and His119. researchgate.netnih.gov

In a landmark study, crystal structures of RNase A were solved after being covalently bound by similar bromoacetamido nucleoside derivatives at either His12 or His119. nih.gov The resulting electron density maps clearly showed the uridine (B1682114) moiety linked to the imidazole (B134444) ring of the targeted histidine residue. When the inhibitor was attached to His12, the deoxynucleoside portion of the adduct was found to completely block the catalytic site, forming contacts with residues in the enzyme's primary substrate-binding subsites (B1 and B2). nih.gov This direct visualization explains the complete loss of enzymatic activity observed in this modified form. nih.gov These structures provide unambiguous evidence of the inhibitor's binding mode and its direct steric interference with the catalytic machinery.

ParameterValue
Enzyme SystemBovine Pancreatic Ribonuclease A (RNase A)
Modifying AgentBromoacetamido-deoxynucleosides (analogs of this compound)
Target ResiduesHistidine-12 (His12), Histidine-119 (His119)
Crystallographic ResolutionHigh (e.g., 1.7 Å for similar complexes) nih.govrcsb.orgrcsb.org
Key FindingDirect visualization of the covalent bond between the inhibitor and active site histidines.

The binding of an inhibitor, particularly through a covalent linkage, can induce significant alterations in an enzyme's three-dimensional structure. nih.gov X-ray structures of RNase A modified by uridine-based affinity labels reveal distinct conformational changes depending on the site of modification.

When the adduct is formed at His12, the enzyme's active site is occluded. nih.gov In contrast, when the modification occurs at His119, the enzyme undergoes a different conformational rearrangement. The entire deoxyuridine-histidine moiety is observed to swing out of the active site, leaving it partially accessible. nih.gov This conformation corresponds to an alternate, less common orientation of the His119 side chain. nih.gov This structural change explains why the His119-modified enzyme retains a small amount (around 1%) of its original activity, as the active site is not completely blocked. nih.gov These findings demonstrate that covalent modification can trigger specific, functionally relevant conformational shifts rather than simply inactivating the enzyme by steric hindrance alone.

Visualization of the Bromoacetyluridine Adduct within the Active Site

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Dynamics

While X-ray crystallography provides a static picture, NMR spectroscopy offers powerful insights into the dynamic nature of proteins in solution. For an enzyme like RNase A, which has been a cornerstone for the development of protein NMR techniques, this method can probe motions and conformational changes on a wide range of timescales. nih.gov

Although specific high-resolution NMR structures of the this compound-RNase A adduct are not prominently documented in literature, the principles of NMR analysis on this system are well-established. By spin-labeling RNase A, researchers can use techniques like electron paramagnetic resonance (EPR) spectroscopy, a related method, to monitor changes in the protein's geometry upon modification or denaturation. nih.gov

Modern multidimensional heteronuclear NMR experiments on RNase A have characterized its folding pathways and the conformational exchange processes that are critical for its function. nih.govnih.gov For instance, 15N-CPMG relaxation dispersion experiments can measure conformational dynamics in the microsecond-to-millisecond timescale, which is relevant to catalysis. nih.gov Such experiments have shown that mutations far from the active site can alter the dynamic profile of catalytic residues and affect ligand binding. nih.gov Applying these techniques to RNase A covalently modified by this compound would allow researchers to precisely map the dynamic consequences of the adduct being present at His12 versus His119, providing a "movie" of the local structural fluctuations that complement the static crystallographic "snapshot."

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complexes

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of large and flexible macromolecular assemblies without the need for crystallization. nih.govdovepress.com The technique involves flash-freezing molecules in a thin layer of vitreous ice and imaging them with an electron microscope. nih.gov

However, the application of single-particle cryo-EM is generally challenging for small proteins like RNase A (approximately 13.7 kDa). nih.gov The technique is most powerful for molecules and complexes that are significantly larger (typically >50-100 kDa), as this provides the necessary signal-to-noise ratio for successful image alignment and 3D reconstruction. While cryo-EM has been used to study extremely thermostable enzymes with large, cage-like structures, these are multimeric assemblies with high symmetry. There are no prominent examples in the literature of this compound being used in conjunction with cryo-EM. This is because the primary target for this probe, RNase A, and other similar-sized enzymes, are not suitable candidates for high-resolution structure determination by current single-particle cryo-EM methods.

Computational Modeling of Enzyme-Probe Interactions and Reaction Trajectories

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, serve as a powerful "computational microscope" to complement experimental techniques. nih.govnih.gov These approaches can model the physical interactions between a ligand and a protein, predict binding affinities, and simulate the dynamic process of a chemical reaction. nih.gov

For the this compound system, computational modeling can be used to:

Predict Binding Poses: Before a covalent bond forms, docking algorithms can predict the most likely non-covalent binding orientation of the uridine probe within the enzyme's active site.

Simulate Covalent Docking: Specialized algorithms can model the formation of the covalent bond between the bromoacetyl group and nucleophilic residues like histidine, predicting which residues are most likely to react. nih.gov

Analyze Reaction Trajectories: Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to simulate the entire chemical reaction, mapping the energy landscape and identifying the transition state structure as the alkylation occurs. nih.gov

Study Conformational Dynamics: MD simulations of the covalently modified enzyme can reveal how the adduct affects the protein's flexibility, allosteric communication, and the motion of important structural elements like active site loops. nih.govnih.gov

While specific MD simulations detailing the reaction of this compound with RNase A are not widely published, the methodology for such studies is well-developed. Simulations on RNase A have provided insight into its folding, stability, and interaction with substrates, and computational studies of other enzyme-inhibitor systems have successfully modeled covalent bond formation and its functional consequences. nih.govresearchgate.netnih.gov

Computational MethodApplication to this compound System
Molecular Docking Predicts the initial non-covalent binding mode of the probe in the active site.
Covalent Docking Models the formation of the covalent bond with active site residues (e.g., His12, His119). nih.gov
Molecular Dynamics (MD) Simulates the dynamic behavior and stability of the enzyme before and after covalent modification. nih.gov
QM/MM Simulations Models the electronic rearrangements during the chemical reaction to map the reaction trajectory. nih.gov

Advanced Methodologies in Research Utilizing 2 3 O Bromoacetyluridine

Radiometric Labeling for Detection and Quantification of Modified Proteins

Radiometric labeling stands as a highly sensitive method for the detection and quantification of proteins that have been covalently modified by 2'(3')-O-Bromoacetyluridine. This technique typically involves the use of a radiolabeled form of the affinity label, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), incorporated into the uridine (B1682114) or acetyl moiety.

Detailed research findings indicate that after incubation of the radiolabeled this compound with a biological sample (e.g., cell lysate or a purified protein fraction), the modified proteins become radioactive. These labeled proteins can then be separated from the unreacted label and other non-target molecules using techniques like gel electrophoresis or chromatography. The radioactivity incorporated into the protein bands or fractions is subsequently measured using liquid scintillation counting or autoradiography.

The amount of radioactivity detected is directly proportional to the amount of modified protein, allowing for quantification. This method's high sensitivity enables the detection of even low-abundance target proteins. For instance, researchers have successfully used this approach to quantify the extent of modification of specific RNA-binding proteins, providing insights into binding stoichiometries and reaction kinetics. The specificity of the labeling can be confirmed through competition experiments where the binding of the radiolabeled probe is competed out by an excess of non-radiolabeled uridine or other specific ligands.

Table 1: Comparison of Radioisotopes Used in Protein Labeling

RadioisotopeHalf-lifeEmission TypeEnergy (max)Detection Method
Tritium (³H)12.3 yearsBeta (β⁻)0.0186 MeVLiquid Scintillation, Autoradiography
Carbon-14 (¹⁴C)5,730 yearsBeta (β⁻)0.156 MeVLiquid Scintillation, Autoradiography
Sulfur-35 (³⁵S)87.4 daysBeta (β⁻)0.167 MeVLiquid Scintillation, Autoradiography
Phosphorus-32 (³²P)14.3 daysBeta (β⁻)1.71 MeVLiquid Scintillation, Autoradiography, Phosphorimaging

This table provides a summary of common radioisotopes used in biological research, highlighting their key properties relevant to protein labeling experiments.

Mass Spectrometry-Based Proteomics for Site-Specific Adduct Identification

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying the specific proteins that are modified by this compound and for pinpointing the exact amino acid residues that form the covalent adduct. aston.ac.ukbiocompare.com This approach offers unparalleled detail at the molecular level.

The general workflow involves the affinity labeling of proteins with this compound, followed by the isolation of the modified protein or a complex mixture of proteins. These proteins are then enzymatically digested, typically with trypsin, to generate a mixture of peptides. This peptide mixture is subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). aston.ac.uk

In the mass spectrometer, the peptides are ionized and their mass-to-charge ratios are measured. The bromoacetyluridine modification adds a specific mass shift to the adducted peptide. By searching the MS data for peptides with this characteristic mass addition, researchers can identify the modified peptides. biorxiv.org Further fragmentation of these modified peptides in the tandem MS (MS/MS) stage provides sequence information, allowing for the precise localization of the modification to a specific amino acid residue (e.g., cysteine, histidine, or lysine). aston.ac.ukbiorxiv.org This site-specific information is critical for understanding the binding pocket architecture and the nature of the protein-RNA interaction.

Table 2: Common Mass Shifts for this compound Adducts

Modified ResidueMass Shift (Da)Description
Cysteine+285.05Covalent bond formation with the sulfhydryl group.
Histidine+285.05Covalent bond formation with the imidazole (B134444) ring.
Lysine+285.05Covalent bond formation with the primary amine of the side chain.
Methionine+285.05Covalent bond formation with the thioether group.

This table outlines the expected monoisotopic mass shifts for peptides modified by this compound on common nucleophilic amino acid residues. This data is crucial for targeted analysis in mass spectrometry.

Chromatographic and Electrophoretic Techniques for Protein Purification and Analysis

Chromatographic and electrophoretic techniques are fundamental for the purification and analysis of proteins modified by this compound. cuni.czlibretexts.org These methods separate proteins based on their physical and chemical properties, such as size, charge, and affinity.

Chromatographic Techniques:

Affinity Chromatography: This is a powerful technique for selectively isolating the protein(s) that bind to this compound. nih.gov The uridine moiety of the compound can be immobilized on a solid support to create an affinity column. When a protein mixture is passed through the column, proteins with a binding affinity for uridine will be retained, while non-binding proteins will wash away. The bound proteins can then be eluted, resulting in a significant purification.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size. libretexts.org This can be used to separate the modified protein from smaller molecules like unreacted this compound or from larger protein aggregates.

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. scribd.com This technique can be used to fractionate a complex protein mixture before or after affinity labeling to simplify subsequent analysis.

Electrophoretic Techniques:

Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a widely used technique to separate proteins based on their size. thermofisher.com In the context of this compound research, SDS-PAGE is often used to visualize the modified protein(s). If a radiolabeled probe is used, the gel can be subjected to autoradiography to identify the band corresponding to the labeled protein.

Two-Dimensional Gel Electrophoresis (2D-PAGE): This technique provides higher resolution by separating proteins in the first dimension based on their isoelectric point and in the second dimension by their molecular weight. thermofisher.comdss.go.th This is particularly useful for resolving complex mixtures of proteins and identifying specific targets of this compound in a cellular context.

Spectroscopic Techniques for Monitoring Reaction Progress and Product Formation

Spectroscopic techniques offer real-time and non-invasive methods to monitor the reaction between this compound and its target proteins. nih.gov These methods can provide valuable information on reaction kinetics and product formation. americanpharmaceuticalreview.com

UV-Vis Spectroscopy: Changes in the ultraviolet-visible (UV-Vis) absorption spectrum can be used to monitor the reaction. shimadzu.comresearchgate.net The uridine component of this compound has a characteristic UV absorbance. Covalent modification of a protein can lead to a shift in the absorption maximum or a change in the molar absorptivity, which can be followed over time to determine the reaction rate. jlps.gr.jplibretexts.org

Fluorescence Spectroscopy: If the target protein contains intrinsic fluorophores like tryptophan or tyrosine, their fluorescence properties can be sensitive to changes in their local environment. nih.govlabbot.bio The binding of this compound and subsequent covalent modification can alter the protein's conformation, leading to changes in fluorescence intensity or emission wavelength. unito.itnih.gov This can be a sensitive method to monitor the binding and reaction process. In some cases, if the affinity label itself is fluorescent or can be attached to a fluorescent reporter, this can also be used to track the modification. creative-proteomics.com

Table 3: Spectroscopic Monitoring of Protein Modification

TechniquePrincipleInformation Gained
UV-Vis SpectroscopyMeasures changes in the absorption of UV-visible light by the chromophoric uridine moiety upon reaction.Reaction kinetics, stoichiometry.
Intrinsic Protein FluorescenceMonitors changes in the fluorescence of tryptophan and tyrosine residues upon ligand binding and covalent modification.Conformational changes, binding events, reaction progress.
Extrinsic FluorescenceUses a fluorescently labeled this compound to directly monitor the incorporation of the label into the protein.Direct visualization and quantification of modification.

This table summarizes the application of different spectroscopic techniques for monitoring the interaction and reaction of this compound with proteins.

Future Directions and Broader Implications for Biochemical Research

Development of Next-Generation Bromoacetyl-Modified Nucleoside Probes

The foundation laid by 2'(3')-O-Bromoacetyluridine is paving the way for the creation of more sophisticated and targeted molecular probes. These next-generation tools are being designed with enhanced features to provide more precise insights into cellular mechanisms.

Integration with Bioorthogonal Chemistry for Enhanced Specificity

A significant advancement in probe development lies in the integration of bromoacetyl-modified nucleosides with bioorthogonal chemistry. nih.govru.nl This powerful combination allows for the precise labeling and tracking of biomolecules within their native environment in living systems without interfering with natural biological processes. nih.govnih.gov Bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), offer a highly selective method for attaching reporter molecules, like fluorophores or affinity tags, to the modified nucleoside after it has interacted with its target. biorxiv.org This two-step approach enhances the specificity of labeling, minimizing off-target effects and providing a clearer picture of molecular interactions. nih.govfrontiersin.org The development of multifunctional probes using this strategy is a promising area of research, with the potential to create tools for simultaneous imaging and analysis of multiple cellular components. rsc.org

Rational Design for Targeting Diverse Enzyme Classes

The principles of rational design are being increasingly applied to develop bromoacetyl-modified nucleoside probes that can target a wide array of enzyme classes with high specificity. 182.160.97nih.gov By systematically altering the structure of the nucleoside and the linker connecting the bromoacetyl group, researchers can fine-tune the probe's affinity and reactivity towards specific enzymes. thomasresearch.net This approach considers the three-dimensional structure of the enzyme's active site and the chemical properties of the amino acid residues within it. 182.160.97 For instance, probes can be designed to react with specific nucleophilic residues, such as cysteine or histidine, which are often found in the active sites of enzymes. nih.gov This tailored design strategy is crucial for developing inhibitors and activity-based probes for various enzyme families, including those involved in RNA processing and modification. 182.160.97portlandpress.com

Contribution to Understanding RNA Modification Pathways and Enzymes

RNA modifications, now known to be extensive and diverse, play critical roles in regulating gene expression and other cellular processes. cd-genomics.comfrontiersin.org Bromoacetyl-modified nucleosides, including this compound, are instrumental in dissecting these complex pathways.

The reactive bromoacetyl group allows these molecules to act as affinity labeling agents, covalently binding to enzymes that recognize and process uridine (B1682114) or other nucleosides. ontosight.ai This enables the identification and characterization of previously unknown RNA-modifying enzymes. princeton.edu By incorporating these modified nucleosides into RNA substrates, researchers can "trap" the enzymes that bind to them, facilitating their isolation and subsequent analysis. This approach has been pivotal in expanding our knowledge of the enzymes responsible for the vast landscape of RNA modifications, which includes over 170 different types. cd-genomics.comfrontiersin.org

Advancement in Chemical Biology Tool Development for Proteome-wide Studies

The application of this compound and similar compounds extends beyond the study of individual enzymes to the broader field of proteomics. Chemical biology tools derived from these nucleosides are enabling the large-scale analysis of protein-nucleic acid interactions across the entire proteome. rsc.orgnih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful technique that utilizes reactive probes to identify and quantify the active members of entire enzyme families within complex biological samples. princeton.edu Bromoacetyl-modified nucleosides can be adapted for use as ABPP probes, allowing for the global profiling of RNA-binding proteins and enzymes. princeton.edubroadinstitute.org This provides a snapshot of the enzymatic activity under specific cellular conditions, offering valuable insights into cellular signaling and metabolic pathways.

Moreover, the integration of these chemical probes with advanced analytical techniques like mass spectrometry has revolutionized proteomic workflows. nih.gov This combination allows for the identification of the specific proteins that have been labeled by the bromoacetyl-modified nucleoside, as well as the precise site of modification. This level of detail is crucial for understanding the functional consequences of these interactions and for building comprehensive maps of protein-nucleic acid interaction networks. frontiersin.org

Potential for Mechanistic Studies of Nucleic Acid Transport and Recognition

The transport of nucleic acids within and between cells, as well as their recognition by various cellular components, are fundamental processes that are not yet fully understood. saylor.orgyale.edu Bromoacetyl-modified nucleosides present a promising tool for investigating these intricate mechanisms.

By incorporating these modified nucleosides into specific RNA or DNA sequences, researchers can track their movement and interactions within the cell. The covalent bond formed between the bromoacetyl group and interacting proteins can be used to identify the protein machinery responsible for transporting nucleic acids across cellular compartments, such as the nuclear membrane. This approach can also shed light on the factors that govern the recognition of specific nucleic acid sequences by transport receptors and other binding proteins. yale.edu

Furthermore, these probes can be employed to study the dynamics of nucleic acid recognition in real-time. By attaching fluorescent reporters to the modified nucleosides, it may be possible to visualize their interactions with target proteins in living cells. This would provide unprecedented insights into the transient and dynamic nature of these recognition events, which are often difficult to capture using traditional biochemical methods. The ability to study these processes in their native context is essential for a complete understanding of how genetic information is controlled and utilized within the cell. yale.edu

Q & A

Q. Advanced

  • Kinetic studies : Monitor degradation via UV-Vis spectroscopy at 260 nm (uridine absorbance) under varying pH (2–10) and temperatures (4–37°C) .
  • HPLC stability assays : Quantify intact compound vs. hydrolysis products (e.g., uridine and bromoacetic acid) over time .
  • Lyophilization trials : Test stability in lyophilized vs. solution states to inform storage protocols .

What are the primary research applications of this compound in studying RNA modifications?

Basic
This compound serves as:

  • Crosslinking agent : The bromoacetyl group reacts with thiols in proteins or RNA-binding molecules to map interaction sites .
  • Metabolic tracer : Radiolabeled versions (e.g., ³H/¹⁴C) track uridine incorporation into RNA .
  • Enzyme substrate : Test specificity of ribonucleases or phosphorylases by comparing 2' vs. 3' reactivity .

How does the bromoacetyl group's position (2' vs. 3') influence the compound’s interaction with enzymatic systems, and what experimental approaches can elucidate these differences?

Q. Advanced

  • Enzymatic assays : Compare hydrolysis rates of isomers with ribonucleases (e.g., RNase A) to infer steric or electronic effects .
  • Crystallography : Resolve 3D structures of enzyme-isomer complexes to identify binding-pocket interactions .
  • Kinetic isotope effects (KIEs) : Use deuterated uridine derivatives to probe transition-state geometry during catalysis .

How should researchers address conflicting data in bioactivity studies of this compound derivatives?

Q. Advanced

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., cytotoxicity vs. bromoacetyl position) .
  • Dose-response validation : Replicate assays across independent labs to rule out batch variability .
  • Pathway analysis : Use transcriptomics/proteomics to distinguish direct targets from off-target effects .

What computational tools are recommended for predicting the reactivity of this compound in novel reaction environments?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model solvent accessibility of the bromoacetyl group in aqueous vs. lipid membranes .
  • Quantum mechanical (QM) software : Calculate electrophilicity parameters (e.g., Fukui indices) to predict nucleophilic attack sites .
  • Cheminformatics databases : Cross-reference PubChem data (e.g., CID 13566022) to compare with analogous brominated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.